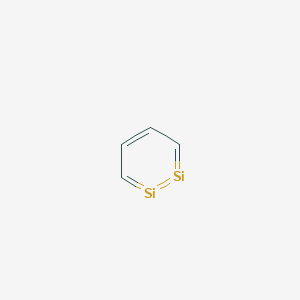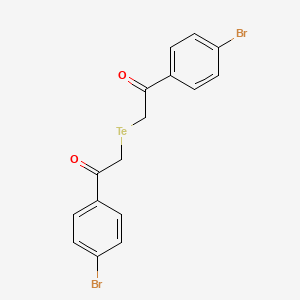
Ethanone, 2,2'-tellurobis[1-(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- is a chemical compound characterized by the presence of tellurium and bromine atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- typically involves the reaction of 4-bromophenyl ethanone with tellurium reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of tellurium oxides.
Reduction: Formation of tellurium hydrides.
Substitution: Formation of various substituted ethanone derivatives.
Scientific Research Applications
Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tellurium-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The tellurium center can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(4-bromophenyl)-: Similar structure but lacks the tellurium center.
Ethanone, 2-bromo-1-(4-methylphenyl)-: Contains a bromine atom but has a different substitution pattern on the aromatic ring.
Uniqueness
Ethanone, 2,2’-tellurobis[1-(4-bromophenyl)- is unique due to the presence of the tellurium atom, which imparts distinct chemical and biological properties not found in similar compounds.
Properties
CAS No. |
99766-23-1 |
|---|---|
Molecular Formula |
C16H12Br2O2Te |
Molecular Weight |
523.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[2-(4-bromophenyl)-2-oxoethyl]tellanylethanone |
InChI |
InChI=1S/C16H12Br2O2Te/c17-13-5-1-11(2-6-13)15(19)9-21-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2 |
InChI Key |
IOTRAVWSSLUYLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[Te]CC(=O)C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dipentylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14346614.png)
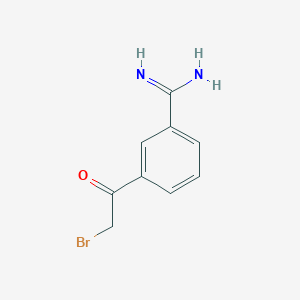
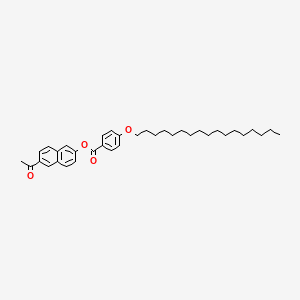
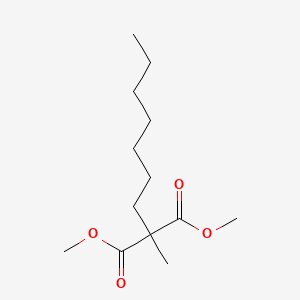
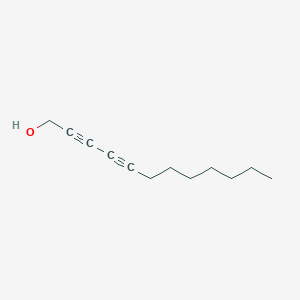
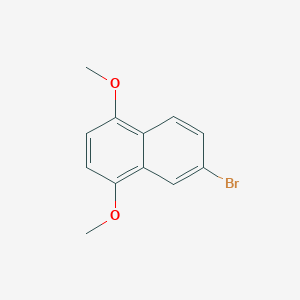
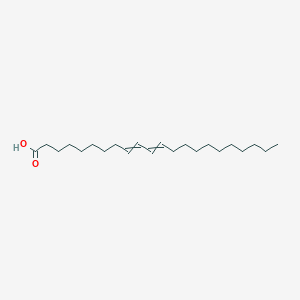
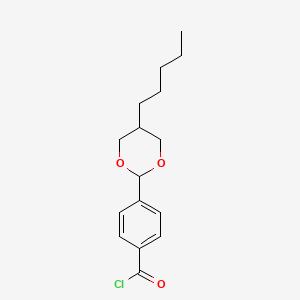
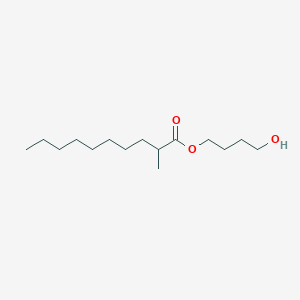
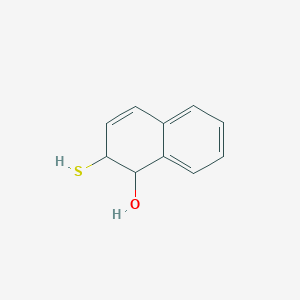
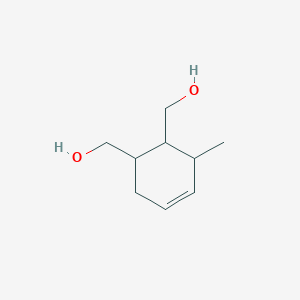
![3-(Phenylsulfanyl)bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14346698.png)
![3-(1-Iodoethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14346706.png)
